3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(8-methyl-8-azabicyclo[321]oct-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and an 8-methyl-8-azabicyclo[321]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central feature of the compound . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of such groups.
Scientific Research Applications
3,5-Dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane moiety is known to interact with neurotransmitter receptors, potentially influencing various physiological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Atropine: A well-known tropane alkaloid with similar structural features and pharmacological effects.
Scopolamine: Another tropane alkaloid with applications in medicine and research.
Uniqueness
3,5-Dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of dimethoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
InChI |
InChI=1S/C17H24N2O3/c1-19-13-4-5-14(19)9-12(8-13)18-17(20)11-6-15(21-2)10-16(7-11)22-3/h6-7,10,12-14H,4-5,8-9H2,1-3H3,(H,18,20) |
InChI Key |
YPBJWCKHCCMYSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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